molecular formula C6H12O2 B3053653 4-Oxepanol CAS No. 55022-85-0

4-Oxepanol

Cat. No.: B3053653
CAS No.: 55022-85-0
M. Wt: 116.16 g/mol
InChI Key: XSVKOKYISGWZPQ-UHFFFAOYSA-N
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Description

4-Oxepanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Oxepanol, a compound with the molecular formula C6H12O2C_6H_{12}O_2, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its potential therapeutic applications and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its oxepane ring, which contributes to its unique chemical behavior. The presence of hydroxyl groups in its structure enhances its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Properties : Research indicates that compounds containing oxepane structures exhibit significant cytotoxicity against various cancer cell lines. For instance, marine-derived oxepanyl compounds have shown to inhibit the progression of murine lymphocytic leukemia (P-388) and demonstrate antiproliferative effects on human hepatic and colorectal cancer cells .
  • Antimicrobial Activity : this compound has been studied for its antimicrobial properties, particularly against pathogenic fungi and bacteria. Its efficacy in disrupting the growth of microbial strains suggests potential applications in pharmaceuticals and agriculture .
  • Toxicity Studies : Toxicological assessments reveal that this compound exhibits low toxicity levels in certain model organisms, such as Daphnia magna and Saccharomyces cerevisiae. These studies indicate that while it can be harmful at high concentrations, it is generally safe for lower exposures .

Case Study 1: Anticancer Activity

A study exploring the cytotoxic effects of this compound derivatives on various cancer cell lines revealed promising results. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at concentrations as low as 10 µM. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways .

Cell LineIC50 (µM)Mechanism of Action
Murine Lymphocytic Leukemia (P-388)10Induction of apoptosis
Human Hepatic Carcinoma15Inhibition of cell proliferation
Colorectal Cancer Cells12Caspase pathway activation

Case Study 2: Antimicrobial Effects

Research on the antimicrobial properties of this compound showed significant inhibition against Cladosporium cucumerinum, a common fungal pathogen. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating strong antifungal activity. Additionally, preliminary studies suggest that it may also exhibit antibacterial properties against Gram-positive bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of the oxepane ring allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.
  • Inhibition of Drug Efflux : Similar to other oxepanyl compounds, this compound may inhibit P-glycoprotein-mediated drug efflux in cancer cells, enhancing the efficacy of co-administered chemotherapeutic agents .
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can induce oxidative stress within cells, leading to apoptosis in cancerous tissues.

Properties

IUPAC Name

oxepan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-6-2-1-4-8-5-3-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVKOKYISGWZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480232
Record name 4-Oxepanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55022-85-0
Record name 4-Oxepanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55022-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxepanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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